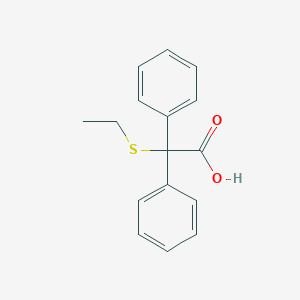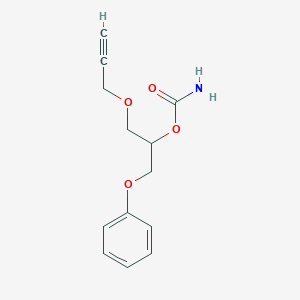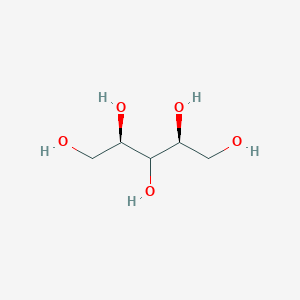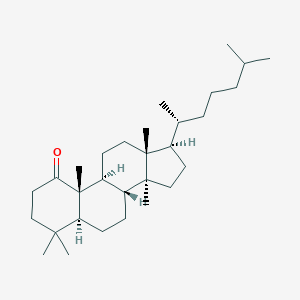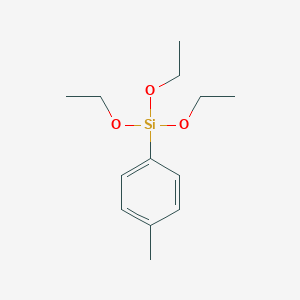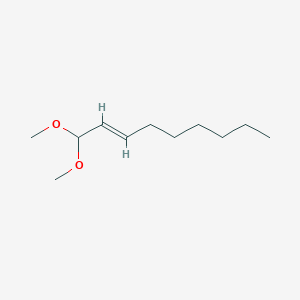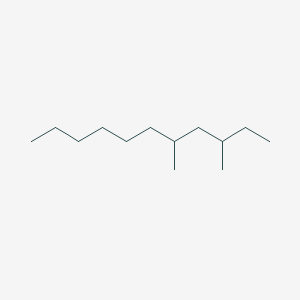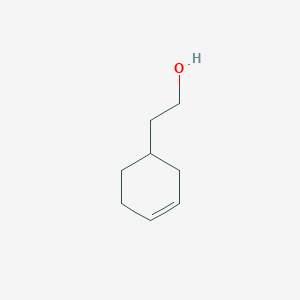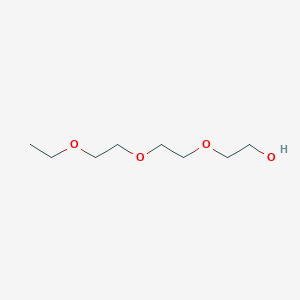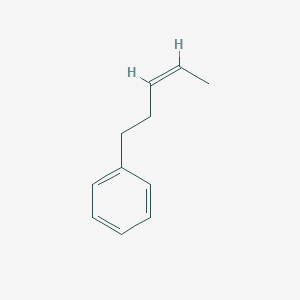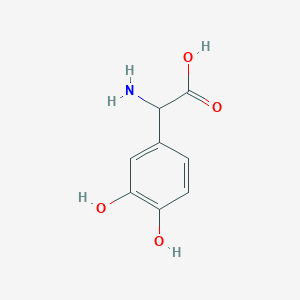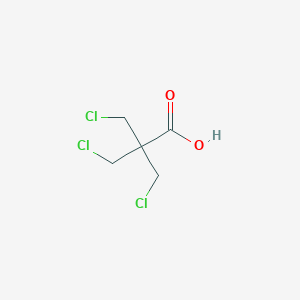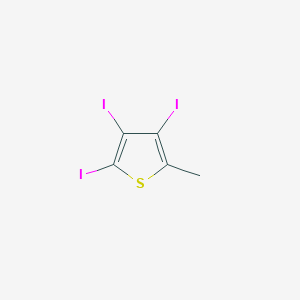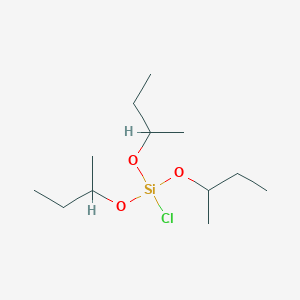
Silane, chlorotris(1-methylpropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, chlorotris(1-methylpropoxy)-, also known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CMPO is a highly efficient extractant for actinides and lanthanides, making it an ideal candidate for use in nuclear fuel reprocessing and waste management. In
Wirkmechanismus
The mechanism of action of Silane, chlorotris(1-methylpropoxy)- involves the formation of a complex with metal ions, which allows for their selective extraction from a solution. Silane, chlorotris(1-methylpropoxy)- is able to form stable complexes with actinides and lanthanides, which allows for their efficient separation from other metal ions.
Biochemische Und Physiologische Effekte
Silane, chlorotris(1-methylpropoxy)- has been shown to have low toxicity and minimal side effects in animal studies. However, its long-term effects on human health are not well understood, and further research is needed to fully understand its potential impact on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, chlorotris(1-methylpropoxy)- has several advantages for use in lab experiments, including its high selectivity for actinides and lanthanides, its ability to extract metal ions from biological systems, and its low toxicity. However, its complex synthesis method and high cost may limit its use in certain experiments.
Zukünftige Richtungen
Future research on Silane, chlorotris(1-methylpropoxy)- should focus on its potential applications in nuclear fuel reprocessing and waste management, as well as its potential use in the treatment of cancer. Additional research is also needed to fully understand the long-term effects of Silane, chlorotris(1-methylpropoxy)- on human health and to develop more efficient synthesis methods for the compound. Finally, future research should explore the use of Silane, chlorotris(1-methylpropoxy)- in other areas of scientific research, including catalysis and materials science.
Conclusion:
In conclusion, Silane, chlorotris(1-methylpropoxy)- is a highly efficient extractant for actinides and lanthanides that has gained significant attention in scientific research. Its potential applications in nuclear fuel reprocessing and waste management, as well as its potential use in the treatment of cancer, make it an important area of study. While further research is needed to fully understand its potential impact on human health and to develop more efficient synthesis methods, Silane, chlorotris(1-methylpropoxy)- has the potential to revolutionize several areas of scientific research.
Synthesemethoden
The synthesis of Silane, chlorotris(1-methylpropoxy)- involves the reaction of 1-methylpropyl alcohol with thionyl chloride, followed by the addition of triethylamine and chlorotrimethylsilane. The resulting product is purified by distillation and recrystallization to obtain a high-quality Silane, chlorotris(1-methylpropoxy)- product. The synthesis of Silane, chlorotris(1-methylpropoxy)- is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
Silane, chlorotris(1-methylpropoxy)- has been extensively studied for its potential applications in nuclear fuel reprocessing and waste management. It is a highly efficient extractant for actinides and lanthanides, making it an ideal candidate for use in the separation of nuclear waste. Silane, chlorotris(1-methylpropoxy)- has also been studied for its potential use in the treatment of cancer, due to its ability to selectively extract certain metal ions from biological systems.
Eigenschaften
CAS-Nummer |
18105-63-0 |
|---|---|
Produktname |
Silane, chlorotris(1-methylpropoxy)- |
Molekularformel |
C12H27ClO3Si |
Molekulargewicht |
282.88 g/mol |
IUPAC-Name |
tri(butan-2-yloxy)-chlorosilane |
InChI |
InChI=1S/C12H27ClO3Si/c1-7-10(4)14-17(13,15-11(5)8-2)16-12(6)9-3/h10-12H,7-9H2,1-6H3 |
InChI-Schlüssel |
OTFBCBZYTKQAAB-UHFFFAOYSA-N |
SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)Cl |
Kanonische SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)Cl |
Andere CAS-Nummern |
18105-63-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
